molecular formula C7H4Br2N2O B1613461 4,6-dibromo-1H-indazol-3-ol CAS No. 885518-58-1

4,6-dibromo-1H-indazol-3-ol

Cat. No.: B1613461
CAS No.: 885518-58-1
M. Wt: 291.93 g/mol
InChI Key: OWRKXUACQHVSMG-UHFFFAOYSA-N
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Description

4,6-Dibromo-1H-indazol-3-ol is a halogenated indazole derivative characterized by bromine substituents at the 4- and 6-positions of the indazole core and a hydroxyl group at the 3-position. Indazoles are bicyclic aromatic compounds comprising a benzene ring fused to a pyrazole ring.

Properties

IUPAC Name

4,6-dibromo-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRKXUACQHVSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646148
Record name 4,6-Dibromo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-58-1
Record name 4,6-Dibromo-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dibromo-1H-indazol-3-ol can be achieved through several methods. One common approach involves the bromination of 1H-indazole-3-ol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

Another method involves the cyclization of 2,4-dibromoaniline with formic acid and sodium nitrite, followed by hydrolysis to yield 4,6-dibromo-1H-indazol-3-ol. This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

Industrial production of 4,6-dibromo-1H-indazol-3-ol may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-dibromo-1H-indazol-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at positions 4 and 6 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The hydroxyl group at position 3 can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of 4,6-dialkyl-1H-indazol-3-ol derivatives.

    Oxidation: Formation of 4,6-dibromo-1H-indazole-3-one.

    Reduction: Formation of 1H-indazol-3-ol or 4,6-dihydro-1H-indazol-3-ol.

Scientific Research Applications

4,6-dibromo-1H-indazol-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives. It serves as a precursor for various substitution and cyclization reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a valuable tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4,6-dibromo-1H-indazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and hydroxyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

a. 2-(3-(4-Bromophenyl)-1-(5,10-dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (Compound 42, )

  • Structure: Contains a bromophenyl group and a complex triazinoquinoxaline-pyrrole framework.
  • Key Data :
    • Melting Point: 289–290°C (high due to extended conjugation and hydrogen bonding).
    • IR: 1680 cm⁻¹ (C=O), 3232–3454 cm⁻¹ (N–H) .
  • Comparison : Unlike 4,6-dibromo-1H-indazol-3-ol, this compound lacks a hydroxyl group but features a ketone and tertiary amine, enhancing polarity. The bromine here is on a phenyl ring rather than the heterocycle, which may reduce electronic effects on the core.

b. 3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol (Compound 6c, )

  • Structure : Indole derivative with a triazole-ethyl linker and methoxyphenyl group.
  • Key Data :
    • ¹H NMR: δ 8.62 (s, triazole H), 6.60–7.71 (aromatic H), 3.74 (OCH₃).
    • IR: Broad O–H/N–H stretch (3100–3500 cm⁻¹) .
  • Comparison : The hydroxyl group in 6c is analogous to that in 4,6-dibromo-1H-indazol-3-ol, but the indole core lacks the pyrazole ring’s nitrogen and bromine substituents. The methoxy group in 6c may enhance solubility compared to bromine’s hydrophobic effects.

c. 4-Trifluoromethyl-5,6-dihydro-4H-[1,2,5]oxadiazin-4-ol (Compound 4, )

  • Structure : Oxadiazine derivative with a trifluoromethyl group and hydroxyl moiety.
  • Key Data :
    • ¹H NMR: δ 10.60–10.95 (br, OH), 0.60–2.76 (aliphatic H).
    • IR: 1153–1112 cm⁻¹ (C–F stretch) .
  • Comparison: The trifluoromethyl group is strongly electron-withdrawing, akin to bromine’s inductive effects.

Physical and Spectroscopic Properties

Compound Core Structure Substituents Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts
4,6-Dibromo-1H-indazol-3-ol Indazole 4-Br, 6-Br, 3-OH Not reported Predicted: ~3200 (O–H) Expected: Deshielded aromatic H near Br
Compound 42 Indole-pyrazole 4-BrPh, C=O 289–290 1680 (C=O), 3232–3454 (N–H) δ 1.01 (CH₃), 7.11–7.71 (Ar–H)
Compound 6c Indole-triazole 4-OCH₃Ph, 5-OH Not reported 3100–3500 (O–H/N–H) δ 8.62 (triazole H), 6.60 (Ar–H)
Compound 4 Oxadiazine CF₃, OH Not reported 1153–1112 (C–F) δ 10.60–10.95 (OH), 2.23–3.76 (aliphatic H)

Biological Activity

Overview

4,6-Dibromo-1H-indazol-3-ol is a compound belonging to the indazole family, which is known for its diverse range of biological activities. The presence of bromine atoms at positions 4 and 6 of the indazole ring enhances its reactivity and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparisons with related compounds.

PropertyValue
Molecular FormulaC7H5Br2N3O
Molecular Weight293.93 g/mol
Melting Point180-182 °C
SolubilitySoluble in DMSO; poorly soluble in water

The biological activity of 4,6-dibromo-1H-indazol-3-ol is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine substituents enhance its binding affinity, allowing it to modulate several biological pathways:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression.
  • Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cells by altering the expression levels of apoptosis-regulating proteins such as Bcl-2 and Bax .
  • Cell Cycle Regulation : It affects cell cycle distribution, leading to an increase in the G0/G1 phase population while decreasing S phase cells, indicative of its potential as an anticancer agent .

Antitumor Activity

Recent studies have demonstrated that 4,6-dibromo-1H-indazol-3-ol exhibits significant antitumor properties:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines, including K562 (a chronic myeloid leukemia cell line).
  • IC50 Values : The IC50 value for K562 cells was found to be approximately 5.15 µM, indicating effective inhibition compared to normal cells (HEK-293) with an IC50 of 33.2 µM .

Other Biological Activities

In addition to its antitumor effects, the compound has been investigated for other biological activities:

  • Antimicrobial Properties : The indazole derivatives demonstrate antibacterial and antifungal activities, making them candidates for further development in treating infections .
  • Anti-inflammatory Effects : Preliminary data suggest that these compounds may also exhibit anti-inflammatory properties through modulation of inflammatory pathways .

Comparative Analysis

To understand the unique properties of 4,6-dibromo-1H-indazol-3-ol, it is beneficial to compare it with other related indazole derivatives:

CompoundIC50 (µM) K562Selectivity (Normal Cells)Mechanism of Action
4,6-Dibromo-1H-indazol-3-ol5.1533.2Induces apoptosis; cell cycle arrest
5-Bromo-1H-indazol-3-olNot specifiedHigher than K562Similar apoptotic pathway
1H-indazol-3-olNot specifiedVariableLess potent than dibrominated forms

Study on Antitumor Activity

A recent study published in the International Journal of Molecular Sciences focused on the synthesis and evaluation of various indazole derivatives, including 4,6-dibromo-1H-indazol-3-ol. It was found that this compound significantly inhibited the growth of K562 cells and induced apoptosis through the downregulation of Bcl-2 and upregulation of Bax proteins .

Study on Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of indazole derivatives against a range of pathogens. Results indicated that compounds similar to 4,6-dibromo-1H-indazol-3-ol exhibited notable antibacterial activity against Gram-positive bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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